molecular formula C14H24N2O B14432632 2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- CAS No. 76450-91-4

2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-

Katalognummer: B14432632
CAS-Nummer: 76450-91-4
Molekulargewicht: 236.35 g/mol
InChI-Schlüssel: BSDRQPMIUNUCHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- typically involves the reaction of 2-propanol with butyl(phenylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques ensures the efficient production of 2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- with minimal impurities. Quality control measures are implemented to ensure the consistency and reliability of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propanol, 1-amino-: This compound has a similar structure but lacks the butyl(phenylmethyl)amino group.

    1-Propanol, 3-amino-: Another similar compound with an amino group at a different position.

    2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-: A compound with a different substituent group.

Uniqueness

2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- is unique due to the presence of the butyl(phenylmethyl)amino group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

76450-91-4

Molekularformel

C14H24N2O

Molekulargewicht

236.35 g/mol

IUPAC-Name

1-amino-3-[benzyl(butyl)amino]propan-2-ol

InChI

InChI=1S/C14H24N2O/c1-2-3-9-16(12-14(17)10-15)11-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12,15H2,1H3

InChI-Schlüssel

BSDRQPMIUNUCHD-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CC1=CC=CC=C1)CC(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.